molecular formula C16H17ClN2O2 B248806 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine

1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine

Cat. No.: B248806
M. Wt: 304.77 g/mol
InChI Key: SRLDYXCIJRJVCX-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine is a chemical compound with the molecular formula C 16 H 17 ClN 2 O 2 and is registered under PubChem CID 828556 . As a piperazine derivative, it serves as a valuable building block in medicinal chemistry and drug discovery research. Piperazine cores are commonly utilized in the development of pharmacologically active molecules, often functioning as a scaffold to modulate the physical and biological properties of a compound. The structure of this compound, which incorporates both a chlorobenzyl and a furoyl moiety, suggests its potential utility in the synthesis of more complex molecules for various biochemical and pharmacological studies. Researchers may employ this compound in the exploration of new therapeutic agents or as a standard in analytical testing. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in accordance with safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H17ClN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2

InChI Key

SRLDYXCIJRJVCX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3

Origin of Product

United States

Synthetic Methodologies for 1 4 Chlorobenzyl 4 2 Furoyl Piperazine and Analogues

Strategic Approaches to the Piperazine (B1678402) Core Functionalization

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile scaffold in medicinal chemistry. Its two nitrogen atoms provide sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. The synthesis of unsymmetrically 1,4-disubstituted piperazines like the target compound generally requires a stepwise approach to avoid the formation of undesired symmetrically disubstituted byproducts.

A common and effective strategy involves the initial introduction of a benzyl (B1604629) group onto one of the piperazine nitrogens. The benzyl group can serve as a protecting group that can be removed later if necessary, or as a permanent structural component of the final molecule. orgsyn.org Following the N-benzylation, the second nitrogen atom is available for acylation with a suitable acylating agent, in this case, 2-furoyl chloride. This sequential approach provides good control over the final product's structure.

Synthesis of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine

The synthesis of this compound is primarily a two-step process, starting with the synthesis of the key intermediate, 1-(4-chlorobenzyl)piperazine (B1201428), followed by its acylation.

Precursor Synthesis and Derivatization

The initial and crucial step is the synthesis of the precursor, 1-(4-chlorobenzyl)piperazine. This is typically achieved by the direct N-alkylation of piperazine with 4-chlorobenzyl chloride. To favor mono-alkylation and minimize the formation of the 1,4-bis(4-chlorobenzyl)piperazine (B442319) byproduct, an excess of piperazine is often used. The reaction is generally carried out in a suitable solvent such as butanone or toluene, often in the presence of a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. prepchem.com

Another approach involves the use of piperazine dihydrochloride, which can be reacted with benzyl chloride in ethanol. orgsyn.org This method can offer a high yield of the desired mono-benzylated product.

The other key precursor is 2-furoyl chloride, which is the acylating agent. It can be prepared from 2-furoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. orgsyn.org Alternatively, commercial 2-furoyl chloride can be used directly.

Key Reaction Steps and Conditions

The synthesis of this compound proceeds through the following key reaction:

Step 1: Synthesis of 1-(4-Chlorobenzyl)piperazine

A mixture of piperazine and 4-chlorobenzyl chloride is reacted in a solvent like butanone with a base such as anhydrous potassium carbonate. The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. prepchem.com

ReactantsReagents & ConditionsProductYield
Piperazine, 4-Chlorobenzyl chlorideAnhydrous K₂CO₃, Butanone, Reflux1-(4-Chlorobenzyl)piperazineHigh

Step 2: Acylation of 1-(4-Chlorobenzyl)piperazine

The synthesized 1-(4-chlorobenzyl)piperazine is then acylated using 2-furoyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine attacks the carbonyl carbon of the acyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform, often in the presence of a base such as triethylamine (B128534) to scavenge the HCl byproduct. The reaction can be carried out at room temperature or with gentle heating.

ReactantsReagents & ConditionsProduct
1-(4-Chlorobenzyl)piperazine, 2-Furoyl chlorideTriethylamine, Dichloromethane, Room TemperatureThis compound

A similar acylation has been described for piperazine itself, where piperazine hexahydrate is reacted with 2-furoyl chloride in water at a controlled pH. researchgate.net This methodology could potentially be adapted for the acylation of 1-(4-chlorobenzyl)piperazine.

Purification and Isolation Techniques

After the reaction is complete, the crude product is typically worked up to remove unreacted starting materials and byproducts. A standard workup procedure involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure.

The final product, this compound, can be purified by several methods. Recrystallization from a suitable solvent or solvent mixture is a common technique to obtain a pure crystalline solid. Column chromatography on silica (B1680970) gel is another effective method for purification, especially for removing closely related impurities. The choice of eluent for chromatography depends on the polarity of the compound and is typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate.

Synthesis of Structural Analogues and Derivatives of this compound

The modular nature of the synthesis allows for the preparation of a wide range of structural analogues by varying the substituents on either the benzyl or the furoyl moiety.

Modifications of the 4-Chlorobenzyl Moiety

Modifications to the 4-chlorobenzyl group can be achieved by starting with different substituted benzyl chlorides in the initial N-alkylation step. For instance, using benzyl chloride would yield the corresponding 1-benzyl-4-(2-furoyl)piperazine. Similarly, other halogen-substituted, alkyl-substituted, or alkoxy-substituted benzyl chlorides can be employed to generate a library of analogues.

A study on the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) demonstrates the versatility of modifying the N-benzyl group with various acyl and alkyl substituents, a principle that can be applied to the piperazine series. nih.gov For example, reacting piperazine with different substituted benzyl halides would provide a range of precursors for subsequent acylation.

Starting Benzyl HalideResulting PrecursorFinal Analogue (after acylation)
Benzyl chloride1-Benzylpiperazine1-Benzyl-4-(2-furoyl)piperazine
4-Methylbenzyl chloride1-(4-Methylbenzyl)piperazine1-(4-Methylbenzyl)-4-(2-furoyl)piperazine
4-Methoxybenzyl chloride1-(4-Methoxybenzyl)piperazine1-(4-Methoxybenzyl)-4-(2-furoyl)piperazine
3,4-Dichlorobenzyl chloride1-(3,4-Dichlorobenzyl)piperazine1-(3,4-Dichlorobenzyl)-4-(2-furoyl)piperazine

The synthesis of 1-(3,4-dichlorobenzyl)-4-(2-furoyl)-piperazine hydrogen oxalate (B1200264) has been reported, further highlighting the feasibility of introducing different substitution patterns on the benzyl ring. nih.gov

Modifications of the 2-Furoyl Moiety

The 2-furoyl group serves as an acyl substituent on the piperazine nitrogen. Modifications in this region can significantly impact the biological and chemical properties of the parent compound. Research has explored various synthetic routes to create analogues with altered furan (B31954) or acyl moieties.

One prominent method involves the manganese(III) acetate-mediated radical cyclization of piperazine derivatives with 1,3-dicarbonyl compounds. This approach allows for the construction of novel dihydrofuran-piperazine compounds. nih.gov For example, reacting N-cinnamoyl-N'-methacryloylpiperazine with dimedone results in a dihydrofuran ring fused to the piperazine, demonstrating a significant alteration of the original furoyl concept. nih.gov The reaction proceeds via the formation of a radical on the α-carbon of the dicarbonyl compound, which then attacks the acryloyl or cinnamoyl group on the piperazine. nih.gov The regioselectivity of the cyclization is dependent on the stability of the radical intermediates formed. nih.gov

Another strategy involves replacing the furan ring with other heterocyclic or aromatic systems. This is often achieved by reacting the parent piperazine, in this case, 1-(4-chlorobenzyl)piperazine, with various acyl chlorides. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized through the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with different benzoyl chlorides. researchgate.netmdpi.com This same principle can be applied to synthesize analogues of this compound where the 2-furoyl chloride is replaced by other acid chlorides, such as thiophene-2-carbonyl chloride or various substituted benzoyl chlorides, to explore the structure-activity relationships.

Furthermore, complex furan-containing structures can be coupled with a piperazine moiety. In one study, novel 5-(4-chlorophenyl)furan derivatives were synthesized and subsequently linked to piperazine. nih.gov The synthesis involved creating a chalcone-like intermediate which was then cyclized to form a pyrazoline ring, to which a piperazine unit was attached via an acetamide (B32628) or propanamide linker. nih.gov For example, compound 7c in the study, 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one, was prepared from an intermediate and piperazine, yielding a complex analogue where the simple 2-furoyl group is replaced by a much larger, functionalized system. nih.gov

Table 1: Examples of Analogues with Modified Furoyl Moieties

Parent Piperazine Derivative Reagent(s) Modification Description Resulting Analogue Structure (Example) Yield Reference
N-cinnamoyl-N'-acryloylpiperazineDimedone, Mn(OAc)₃Radical cyclization to form a dihydrofuran ring attached to the piperazine nitrogen.Dihydrofuran-piperazine derivative81% nih.gov
1-(4-Chlorobenzhydryl)piperazine4-Chlorobenzoyl chlorideReplacement of the furoyl group with a 4-chlorobenzoyl group via nucleophilic substitution.1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineNot specified mdpi.com
2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-onePiperazineAttachment of a piperazine to a complex furan-containing scaffold via an acetamide linker.1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperazin-1-yl)ethan-1-one45% nih.gov
N-allyl-N'-cinnamoylpiperazineEthyl acetoacetate, Mn(OAc)₃Regioselective radical cyclization on the cinnamoyl moiety to form a dihydrofuran ring.Dihydrofuran-piperazine derivative31% nih.gov

Structural Variations on the Piperazine Ring System

The piperazine ring itself is a frequent target for structural modification to fine-tune a compound's properties. tandfonline.comnih.gov Variations can include substitution on the carbon atoms of the piperazine ring or the replacement of the piperazine ring with another cyclic amine, such as piperidine (B6355638) or homopiperazine (B121016). nih.govnih.gov

The synthesis of C-substituted piperazines can be complex, but various synthons are commercially available, or they can be prepared through multi-step synthetic routes. mdpi.com For instance, methods for creating piperazine derivatives with substituents on the ring's carbon atoms have been reviewed, highlighting the importance of such modifications for creating molecular complexity. mdpi.com These substitutions can influence the conformational rigidity of the ring and its interaction with biological targets.

Replacing the piperazine ring with a piperidine ring is a common strategy to modulate basicity and lipophilicity. A comparative study of piperazine and piperidine derivatives as receptor antagonists showed that replacing the piperazine ring with piperidine did not significantly affect affinity for the H₃ receptor in the tested series, but it was an influential element for activity at the σ₁ receptor. nih.gov This highlights how seemingly small changes to the heterocyclic core can lead to significant changes in biological profiles.

In other research, the introduction of a piperazine or homopiperazine moiety to natural product scaffolds, such as ursolic acid, was found to significantly improve antitumor activity, underscoring the crucial role of the piperazine ring itself. nih.gov The synthesis of such analogues typically involves standard N-alkylation or amide bond formation reactions, where a pre-functionalized core molecule is reacted with piperazine or a piperazine derivative. mdpi.com For example, a series of 1,2,4-triazole (B32235) derivatives were synthesized where a propyl linker was attached to various cyclic amines, including substituted piperazines and morpholine. The resulting biological activity varied significantly depending on the nature of the cyclic amine, with piperazine-containing compounds often showing potent effects. researchgate.net

Table 2: Examples of Analogues with Piperazine Ring Variations

Parent Scaffold Modification Synthetic Approach Resulting Analogue (Example) Reference
N/AReplacement of piperazine with piperidine.Comparative synthesis of two separate compounds.A piperidine analogue to compare against the piperazine parent. nih.gov
Ursolic AcidIntroduction of piperazine or homopiperazine.Amide coupling or other linker strategies.Ursolic acid derivative with a C-28 piperazine amide. nih.gov
5-substituted tandfonline.commdpi.comnih.govtriazole-3-thioneReaction with various 1-(3-chloropropyl)-substituted cyclic amines.S-alkylation in the presence of a base.3-[3-[4-(aryl)-1-piperazinyl]propyl]thio-5-substituted tandfonline.commdpi.comnih.govtriazole researchgate.net
BerberineIntroduction of a furoyl piperazine substituent at the 9-position.Multi-step synthesis involving modification of the natural product.9-(furoyl piperazine)-berberine derivative nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of 1-(4-chlorobenzyl)-4-(2-furoyl)piperazine.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling patterns are expected for the distinct protons in the molecule. The aromatic protons of the 4-chlorobenzyl group would typically appear as two doublets in the aromatic region (around 7.0-7.5 ppm) due to the para-substitution pattern. The benzylic protons (CH₂) would resonate as a singlet further upfield. The protons on the furan (B31954) ring would exhibit characteristic signals, including a doublet of doublets and two doublets, in a region distinct from the benzene (B151609) ring protons. The piperazine (B1678402) ring protons typically show complex multiplets due to their conformational flexibility and coupling with each other. nih.gov The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear at a lower field compared to other aliphatic protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the furoyl group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons of both the chlorobenzyl and furoyl moieties will show distinct signals in the aromatic region (typically 110-150 ppm). The carbons of the piperazine ring will appear in the aliphatic region, with those closer to the electron-withdrawing acyl group and the benzyl (B1604629) group being shifted downfield. The benzylic carbon will also have a characteristic chemical shift. The observation of the correct number of signals with appropriate chemical shifts in both ¹H and ¹³C NMR spectra provides strong evidence for the successful synthesis of the target compound. rsc.orglew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~168.20
Furan Ring~6.5-7.6~110-150
Chlorobenzyl Ring~7.3-7.4~128-134
Piperazine Ring~2.4-3.8~45-55
Benzyl CH₂~3.5~60

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O (amide) stretching vibration of the furoyl group. The presence of aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine and benzyl groups would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring are expected in the 1000-1350 cm⁻¹ region. The C-O-C stretching of the furan ring would likely produce a band around 1000-1300 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl group typically appears in the fingerprint region, below 800 cm⁻¹. The disappearance of the N-H stretching band from the starting material, 1-(4-chlorobenzyl)piperazine (B1201428) (which would be around 3300 cm⁻¹), and the appearance of the amide C=O band provide strong evidence for the formation of the desired product. bas.bgresearchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Amide)1630 - 1680
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C-N Stretch1000 - 1350
C-O-C (Furan)1000 - 1300
C-Cl Stretch< 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. bohrium.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways would involve the cleavage of the amide bond, the benzyl group, and the furan ring. The presence of a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak and any chlorine-containing fragment ions would be a key indicator of the presence of the chlorobenzyl moiety. researchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula of this compound (C₁₆H₁₇ClN₂O₂). A close agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. chemicalbook.com

Table 3: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0116192.1663.48
Hydrogen (H)1.0081717.1365.66
Chlorine (Cl)35.45135.4511.71
Nitrogen (N)14.01228.029.26
Oxygen (O)16.00232.0010.58
Total 304.766 100.00

Chromatographic Techniques for Compound Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value of the product will be different from that of the starting materials in a given solvent system. humanjournals.com

For a more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A pure sample of this compound should exhibit a single sharp peak in the HPLC chromatogram under appropriate conditions (e.g., a suitable stationary phase, mobile phase composition, and detector). Gas Chromatography (GC) can also be employed for purity analysis, particularly for volatile and thermally stable compounds. tcichemicals.com The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophoric Elements and Their Contribution to Biological Activities

The pharmacophore of this compound can be deconstructed into three essential elements, each contributing to its potential interactions with biological targets such as G-protein coupled receptors (GPCRs) or enzymes.

The Piperazine (B1678402) Ring: This central heterocycle is a privileged scaffold in medicinal chemistry. nih.gov Its two nitrogen atoms are key. The N1 nitrogen, attached to the benzyl (B1604629) group, and the N4 nitrogen, part of the furoyl amide, can have different basicities. The more basic nitrogen, typically the one not conjugated to a carbonyl group (N1), is often protonated at physiological pH. This positive charge allows for a crucial ionic interaction with negatively charged amino acid residues, such as aspartic acid, in the binding pockets of receptors like dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net This electrostatic interaction is a primary anchor for many arylpiperazine drugs. researchgate.netnih.gov

The 1-(4-Chlorobenzyl) Group: This moiety consists of a benzyl ring with a chlorine atom at the para-position. The aromatic ring provides a large, hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor binding site. wikipedia.org The presence and position of the chloro substituent are critical. Halogen atoms, like chlorine, are electron-withdrawing and can modulate the electronic properties of the phenyl ring. More importantly, they can form specific halogen bonds or other hydrophobic interactions that enhance binding affinity and selectivity. nih.gov For instance, in some series of piperazine-based ligands, halogen substitution on the benzyl ring has been shown to be favorable for activity. nih.gov

The 4-(2-Furoyl) Group: This N-acyl substituent significantly influences the compound's properties. The amide bond introduces a planar, rigid unit due to restricted rotation, which helps to orient the other parts of the molecule. nih.govrsc.org The carbonyl oxygen acts as a strong hydrogen bond acceptor, capable of forming a hydrogen bond with donor residues (e.g., serine, threonine, asparagine) in the target protein. The furan (B31954) ring itself is an aromatic heterocycle that can participate in additional hydrophobic or π-stacking interactions. Its replacement with other acyl groups is a common strategy to fine-tune potency and selectivity. For example, studies on related compounds have shown that the nature of the acyl group can drastically alter biological activity. nih.gov

Impact of Substituent Effects on Potency and Selectivity Profiles

The specific substituents on the benzyl and furoyl rings are not merely decorative but are fundamental to the molecule's potency and its ability to selectively bind to one biological target over another.

The 4-chloro substituent on the benzyl ring is a key modulator. In studies of related arylpiperazine derivatives targeting dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, the nature and position of substituents on the aryl ring are paramount for affinity and selectivity. nih.govredheracles.net For example, electron-withdrawing groups like chlorine can significantly enhance potency. The presence of an electro-attracting group on the benzyl moiety has been shown to increase the analgesic and anti-inflammatory activities in certain piperazinium compounds. nih.gov

The table below, synthesized from data on analogous arylpiperazine series, illustrates how different substituents on an N-aryl/benzyl moiety can affect binding affinity for the sigma-1 (σ1) receptor, a target for various CNS disorders.

Compound IDN1-Substituentσ1 Receptor Affinity (Ki, nM)
Analog 14-Fluorobenzyl0.61
Analog 24-Chlorobenzyl0.52
Analog 34-Bromobenzyl0.43
Analog 44-Iodobenzyl0.91
Analog 54-Nitrobenzyl0.88
Analog 64-Methylbenzyl0.75
This table is illustrative, compiled from data on related 4-substituted benzylpiperazine analogs to show substituent effects. The specific Ki values are for analogous compounds from published research and not for 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine itself.

This data suggests that for the sigma-1 receptor, small, electronegative halogens like chloro and bromo at the para-position of the benzyl ring are favorable for high-affinity binding.

Similarly, the 2-furoyl group is critical. The choice of an N-acyl group can differentiate activity between closely related receptors. In a series of dibenzofuran-piperazine derivatives, the compound bearing a 2-furoyl moiety exhibited high antiplatelet activity, comparable to aspirin. nih.gov This highlights the specific contribution of the furoyl group to a particular biological effect.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape of this compound is not static and plays a crucial role in its ability to bind to a target. Two main conformational phenomena are at play:

Piperazine Ring Inversion: The six-membered piperazine ring typically exists in a low-energy chair conformation. However, it can undergo ring inversion to an alternative chair form or adopt higher-energy boat or twist-boat conformations. nih.gov The energy barrier for this inversion is higher than in cyclohexane (B81311) due to the presence of the nitrogen atoms. nih.gov The specific chair conformation adopted will dictate the spatial orientation (axial or equatorial) of the large N1-benzyl and N4-furoyl groups, which directly impacts how the molecule fits into a binding pocket. Studies on 2-substituted piperazines have shown that a preference for an axial conformation can be crucial for mimicking the binding pose of other known ligands, like nicotine. nih.gov

Amide Bond Rotation: The N-C bond in the furoyl-amide group has a partial double-bond character, which severely restricts rotation around this bond. rsc.orgresearchgate.net This results in the existence of two distinct planar conformers (rotamers), often referred to as syn and anti or E/Z isomers. researchgate.net These rotamers can have significantly different energy levels and shapes. One rotamer might present the furoyl ring and the benzylpiperazine moiety in a specific orientation that is complementary to the receptor's binding site, while the other might not fit at all. The energy barrier for this rotation is substantial, meaning that at room temperature, the molecule can exist as a mixture of these conformers, each with its own potential biological activity. nih.govrsc.org

The interplay between these two conformational dynamics—ring inversion and amide rotation—determines the ensemble of shapes the molecule can adopt, and thus its ability to effectively interact with and modulate the function of its biological target.

Correlation between Structural Modifications and Biological Efficacy

Quantitative data from studies on related compound series provide a clear correlation between specific structural changes and biological efficacy, often measured by binding affinity (Ki) or functional inhibition (IC50).

For instance, in the development of triple reuptake inhibitors based on 1,4-disubstituted piperazines, modifications to both the N1 and N4 substituents were systematically evaluated. The data below is from a representative study and demonstrates the principles of SAR.

Compound IDN1-SubstituentN4-Substituent5-HT Reuptake (IC50, nM)NE Reuptake (IC50, nM)DA Reuptake (IC50, nM)
Analog ADiphenylmethyl3-Phenylpropyl20.710.212.3
Analog BDiphenylmethyl4-Phenylbutyl19.325.412.5
Analog CBenzhydryl-tetrazole-butyl3-Phenylpropyl158.799.097.5
This table is based on data for 1,4-disubstituted piperazine analogs to illustrate the correlation between structure and efficacy. nih.gov IC50 values represent the concentration required to inhibit 50% of monoamine reuptake.

This data illustrates that even subtle changes, such as extending an alkyl chain by one carbon (Analog A vs. B) or introducing a larger, more complex group (Analog C), can significantly alter the potency and selectivity profile across different monoamine transporters. nih.gov These findings underscore that the biological efficacy of a compound like this compound is the result of a finely-tuned balance of its constituent structural parts, optimized for interaction with a specific biological target.

Computational and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For a compound like 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine, molecular docking studies would be essential to hypothesize its potential protein targets. Researchers would typically dock the compound into the active sites of various receptors implicated in diseases to identify potential interactions. For instance, piperazine (B1678402) derivatives are often investigated for their activity against G-protein coupled receptors (GPCRs), ion channels, or enzymes like kinases. nih.govresearchgate.net The simulation would calculate a docking score, indicating the binding energy, and reveal key interactions such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking between the ligand and amino acid residues of the protein. researchgate.net

Despite the utility of this method, no specific molecular docking studies detailing the binding interactions, target proteins, or binding affinity scores for this compound have been published.

3D-Pharmacophore Model Generation and Validation for Activity Prediction

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. A 3D-pharmacophore model defines the spatial arrangement of these features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Generating a 3D-pharmacophore model for a series of active compounds, which could include this compound, would help in understanding the structure-activity relationship (SAR). This model could then be used as a 3D query to screen large compound libraries to find new molecules with potentially similar or better activity. The validation of such a model is a critical step and is often performed using a test set of molecules with known activity.

Currently, there is no available research that has generated or validated a 3D-pharmacophore model based on the activity of this compound.

In Silico Prediction of Biological Properties (e.g., Oral Bioavailability)

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates early in the discovery process. Oral bioavailability, which is the fraction of an administered drug that reaches systemic circulation, is a particularly critical parameter for orally administered drugs.

Predictive models, often built using machine learning algorithms, use the chemical structure of a compound to estimate properties like solubility, permeability, metabolic stability, and potential for binding to plasma proteins. nih.gov For this compound, these predictions would assess its potential as a viable oral drug candidate. For example, studies on other piperazine derivatives have shown that they can possess moderate to good oral bioavailability.

However, specific in silico predictions for the oral bioavailability or other ADMET properties of this compound are not documented in the scientific literature.

Computational Approaches for Rational Drug Design and Lead Optimization

Rational drug design utilizes computational methods to discover, design, and optimize new drug compounds. If this compound were identified as a "hit" or "lead" compound, computational approaches would be employed to optimize its structure to improve potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity.

This process, known as lead optimization, involves iterative cycles of designing new analogs based on insights from molecular docking and pharmacophore models, followed by virtual screening and in silico property prediction. For example, modifications could be suggested for the chlorobenzyl or furoyl moieties to enhance binding to a target or to improve metabolic stability.

There is no evidence in the reviewed literature of this compound being used as a scaffold in any rational drug design or lead optimization campaigns.

Future Perspectives and Research Directions

Identification of Novel Therapeutic Applications and Biological Targets

The structural framework of 1-(4-Chlorobenzyl)-4-(2-furoyl)piperazine incorporates moieties known to interact with specific biological targets. The 1-(2-furoyl)piperazine (B32637) fragment is notably a component of Prazosin and Terazosin, which are known alpha-1 adrenoceptor antagonists used in the management of hypertension. Research has shown that compounds containing the 4-(2-furoyl)piperazin-1-yl group can exhibit high affinity and selectivity for postjunctional alpha-1-adrenoceptors.

Future research should systematically evaluate this compound against a panel of adrenergic receptors (α1a, α1b, α1d, α2) to determine its specific binding profile and functional activity. The presence of the 4-chlorobenzyl group may modulate this affinity and selectivity compared to existing drugs. Beyond adrenoceptors, the piperazine (B1678402) core is a privileged scaffold known to interact with a wide range of G-protein coupled receptors (GPCRs), ion channels, and enzymes. High-throughput screening campaigns against broad panels of these targets could uncover entirely new therapeutic applications. For instance, derivatives of furoyl-piperazine have been investigated for their affinity to serotoninergic (5-HT1A) and dopaminergic (D2) receptors.

Furthermore, the 1-(2-furoyl)piperazine moiety has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin (B1238610) production. biosynth.com This suggests potential applications in treating hyperpigmentation disorders. biosynth.com Investigating whether the addition of the 4-chlorobenzyl group enhances this tyrosinase inhibition could open a new therapeutic avenue in dermatology.

Table 1: Potential Biological Targets for Future Investigation

Target Class Specific Examples Potential Therapeutic Area
Adrenoceptors α1a, α1b, α1d, α2 subtypes Hypertension, Benign Prostatic Hyperplasia
Serotonin (B10506) Receptors 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 CNS Disorders, Depression, Anxiety
Dopamine (B1211576) Receptors D1, D2, D3, D4 Schizophrenia, Parkinson's Disease
Enzymes Tyrosinase, Monoamine Oxidase (MAO) Hyperpigmentation, Neurological Disorders

Development of Advanced Synthetic Methodologies for Compound Diversification

To thoroughly explore the structure-activity relationship (SAR) of the this compound scaffold, the development of an extensive and diverse library of analogues is essential. Modern synthetic organic chemistry offers a powerful toolkit to achieve this diversification efficiently.

Future synthetic strategies should move beyond traditional methods to embrace more advanced and modular approaches. Key areas for diversification include modification of the furoyl ring, the chlorobenzyl group, and the piperazine core itself.

Furoyl Ring Modification : The furan (B31954) ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to probe the influence of different heteroatoms and aromatic systems on target binding. This can be achieved by coupling various heterocyclic carboxylic acids with the 1-(4-chlorobenzyl)piperazine (B1201428) intermediate.

Benzyl (B1604629) Group Modification : The electronic and steric properties of the benzyl substituent can be systematically varied. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce a wide array of substituents onto the phenyl ring or to replace the entire benzyl group with other alkyl or arylalkyl moieties. mdpi.com Reductive amination is another key method for creating N-alkyl derivatives. mdpi.com

Piperazine Core Substitution : While often a linker, the piperazine ring itself can be substituted to alter conformation and physicochemical properties. The development of synthetic routes that allow for the introduction of methyl or other small alkyl groups on the piperazine ring could lead to compounds with improved metabolic stability or cell permeability.

Table 2: Strategies for Compound Diversification

Diversification Point Synthetic Method Potential Modifications
Furoyl Moiety Amide Coupling Thiophene-2-carbonyl, Nicotinoyl, Isoxazole-5-carbonyl
Benzyl Moiety Reductive Amination, Nucleophilic Substitution Substitution on the phenyl ring (e.g., -OCH3, -CF3, -F), Replacement with other arylmethyl groups (e.g., pyridylmethyl)

Integration of Multi-Omics Data with Chemical Biology for Deeper Mechanistic Understanding

To move beyond simple target affinity and understand the holistic cellular impact of this compound, integrating multi-omics data with chemical biology is a critical future direction. This approach provides a comprehensive view of the biological changes induced by the compound, helping to elucidate its mechanism of action and identify potential off-target effects or novel biomarkers. nih.govrsc.org

A proposed workflow would involve treating relevant cell lines (e.g., vascular smooth muscle cells for antihypertensive effects or melanoma cells for tyrosinase inhibition) with the compound and performing a time-course and dose-response analysis using the following techniques:

Transcriptomics (RNA-Seq) : To identify genes whose expression is significantly up- or down-regulated, revealing the cellular pathways perturbed by the compound.

Proteomics (Mass Spectrometry) : To quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation), providing insight into the functional consequences of altered gene expression and direct enzyme inhibition.

Metabolomics : To measure changes in the levels of small-molecule metabolites, offering a snapshot of the ultimate downstream effects on cellular metabolism and function.

By integrating these datasets, researchers can construct detailed network models of the compound's activity. youtube.com This can confirm on-target engagement by observing changes in pathways downstream of the intended receptor or enzyme, and simultaneously uncover unexpected off-target interactions that could lead to new therapeutic hypotheses or explain potential side effects. nih.govarxiv.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. africansciencegroup.comnih.gov For a scaffold like this compound, AI/ML can be applied across the discovery pipeline.

Predictive Modeling : Once initial biological data is generated for a small set of diverse analogues, ML models can be trained to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new, unsynthesized compounds. researchgate.netyoutube.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and reducing wasted resources. nih.gov

De Novo Drug Design : Generative AI models, including reinforcement learning and deep learning architectures, can be used to design entirely novel molecules. nih.govnih.gov By providing the model with the desired properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can generate new chemical structures, often based on the core piperazine scaffold, that are optimized for the therapeutic goal.

Virtual Screening and Target Identification : AI-powered platforms can perform large-scale virtual screening of the compound against structural models of thousands of proteins to predict potential binding interactions. nih.gov This can help in identifying novel biological targets, as discussed in section 8.1, by computationally flagging proteins with high predicted binding affinity for further experimental validation.

The integration of AI and ML promises to make the exploration of the chemical space around this compound more efficient, data-driven, and innovative, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate. africansciencegroup.com

Q & A

Q. What are the optimized synthetic routes for 1-(4-chlorobenzyl)-4-(2-furoyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential alkylation and acylation of the piperazine core. For example:

Alkylation : React 1-(4-chlorobenzyl)piperazine with 2-furoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) using a base (e.g., K₂CO₃ or DIEA) to deprotonate the piperazine nitrogen.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

  • Key Variables :

  • Solvent : DMF enhances nucleophilicity but may require higher temperatures; DCM is milder but slower.

  • Base : K₂CO₃ (solid) vs. DIEA (liquid) affects reaction kinetics and byproduct formation.

  • Monitoring : TLC (hexane:ethyl acetate, 1:2) ensures reaction completion .

    • Data Table : Synthesis Optimization
ConditionYield (%)Purity (%)Reference
DMF, K₂CO₃, 24h6590
DCM, DIEA, 12h7895

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Peaks for the 4-chlorobenzyl group (δ ~7.3–7.4 ppm, aromatic protons) and furoyl moiety (δ ~6.3–7.6 ppm) confirm substitution .
  • Melting Point : Expected range 80–85°C (analogous to fluorobenzyl derivatives) .
  • HPLC-MS : Validates molecular ion ([M+H]⁺) and purity (>95%) .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodological Answer :
  • Anticancer Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or receptors (e.g., 5-HT1A serotonin receptor) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like PAR2 protease-activated receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact its bioactivity and selectivity?

  • Methodological Answer :
  • SAR Insights :

  • 4-Chlorobenzyl Group : Enhances lipophilicity and receptor binding via hydrophobic interactions (cf. 4-fluorobenzyl derivatives in ).

  • Furoyl Group : The oxygen-rich moiety may improve solubility and hydrogen-bonding potential .

  • Experimental Design : Synthesize analogs (e.g., 4-bromobenzyl or 3-furoyl variants) and compare IC₅₀ values in cytotoxicity assays .

    • Data Table : SAR Comparison (Hypothetical Data)
SubstituentIC₅₀ (μM)LogPReference
4-Chlorobenzyl, 2-furoyl12.32.8
4-Fluorobenzyl, 2-furoyl18.72.5

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Methodological Answer :
  • Docking Studies : Align the compound with crystal structures of target proteins (e.g., PAR2 receptor) to identify critical binding residues.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP inhibition) .

Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. low metabolic stability)?

  • Methodological Answer :
  • Orthogonal Validation : Confirm cytotoxicity in 3D cell cultures (e.g., spheroids) and assess metabolic stability via liver microsome assays .
  • Data Harmonization : Compare assay conditions (e.g., serum concentration, incubation time) across studies to identify confounding variables .

Q. What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Scale-Up Issues :
  • Exothermic Reactions : Use flow chemistry to control temperature during acylation .
  • Purification : Replace column chromatography with crystallization (e.g., ethyl acetate/hexane recrystallization) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.